molecular formula C19H33NO B1389345 N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine CAS No. 1040691-52-8

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine

Cat. No.: B1389345
CAS No.: 1040691-52-8
M. Wt: 291.5 g/mol
InChI Key: YLDAGJAADMGYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine is an organic compound with the molecular formula C19H33NO and a molecular weight of 291.47 g/mol This compound is characterized by the presence of a heptanamine group attached to a phenoxyethyl moiety, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine typically involves the reaction of 4-(tert-butyl)phenol with 2-chloroethylamine hydrochloride to form the intermediate 2-[4-(tert-butyl)phenoxy]ethylamine. This intermediate is then reacted with 1-bromoheptane under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding assays.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl moiety can bind to active sites, altering the activity of the target molecule. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(tert-Butyl)phenoxy]ethyl}-1-hexanamine
  • N-{2-[4-(tert-Butyl)phenoxy]ethyl}-1-octanamine
  • N-{2-[4-(tert-Butyl)phenoxy]ethyl}-1-nonanamine

Uniqueness

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine is unique due to its specific chain length and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These characteristics make it particularly useful in applications requiring selective binding and inhibition.

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO/c1-5-6-7-8-9-14-20-15-16-21-18-12-10-17(11-13-18)19(2,3)4/h10-13,20H,5-9,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDAGJAADMGYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCOC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine
Reactant of Route 3
Reactant of Route 3
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine
Reactant of Route 4
Reactant of Route 4
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.